1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

β‑adrenergic blockade in‑vivo pharmacology cardiovascular research

Researchers relying on generic β-blockers for structure-activity relationship (SAR) studies risk confounding data due to unrecognized pharmacophoric differences. This compound solves that by providing a thymol-derived, non-selective β1/β2-adrenoceptor antagonist with a steric/electronic profile distinct from propranolol or atenolol. It enables consistent benchmark comparisons, eliminating potency-gap ambiguity in isoprenaline-challenged models. - Well-defined in-vivo dose (100 µg/kg i.v.) for reproducible SAR ranking. - Hydrochloride salt, ≥97% purity with full analytical documentation (HPLC, NMR, LC-MS) to minimize dosing artifacts. - Stable solid-state form suitable for automated patch-clamp and organ-bath assays.

Molecular Formula C16H28ClNO2
Molecular Weight 301.9 g/mol
CAS No. 5790-40-9
Cat. No. B1295633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
CAS5790-40-9
Molecular FormulaC16H28ClNO2
Molecular Weight301.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)C)O.Cl
InChIInChI=1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H
InChIKeyHCRQFQGEYOXNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymol-Derived β-Blocker Hydrochloride for Research Procurement


1-(2‑Isopropyl‑5‑methylphenoxy)-3‑(isopropylamino)propan‑2‑ol hydrochloride (CAS 5790‑40‑9) is a synthetic aryloxypropanolamine β‑adrenergic receptor antagonist that incorporates the thymol (2‑isopropyl‑5‑methylphenol) pharmacophore. Synthesized from naturally occurring thymol, this compound exhibits non‑selective β1/β2‑adrenergic receptor blocking activity comparable to propranolol but with a distinct lipophilic substitution pattern that differentiates it from prototypical aryloxypropanolamines [1]. Its hydrochloride salt form (MW 301.85 g/mol, typical purity ≥95 %) provides a defined solid‑state form suitable for in‑vitro and in‑vivo pharmacological investigations, making it a valuable tool for exploring thymol‑based β‑blocker structure–activity relationships .

Workflow: Thymol-based β-blocker SAR and pharmacological profiling
Selection: Non‑selective β1/β2 tool with an alternative aromatic scaffold to propranolol
Use Context: Defined hydrochloride salt supporting reproducible in‑vitro and in‑vivo dosing

Limitations of Generic β-Blocker Standards in Thymol Research


Simple substitution of propranolol, atenolol or other generic β‑blockers for 1‑(2‑isopropyl‑5‑methylphenoxy)-3‑(isopropylamino)propan‑2‑ol hydrochloride masks critical pharmacophoric differences that drive differential potency, receptor subtype engagement, and ancillary target activity. The thymol‑derived 2‑isopropyl‑5‑methylphenyl moiety imparts a unique steric and electronic profile that is absent from the naphthalene (propranolol) or acetamidophenoxy (atenolol) frameworks, leading to measurable differences in the dose required for in‑vivo β‑blockade and in receptor binding profiles, as evidenced by head‑to‑head pharmacological comparisons [1]. Without quantitative verification, using a generic alternative risks misinterpreting structure‑activity correlations and confounding experimental outcomes.

Thymol‑derived 2‑isopropyl‑5‑methylphenyl scaffold
Propranolol (naphthalene) or atenolol (acetamidophenoxy)
Pharmacophoric mismatch may shift steric and electronic profile, altering receptor engagement and potency trends.
Distinct dose‑response profile in vivo
Generic β‑blocker standards
Different dose requirements vs. analogs may confound SAR ranking; substitution risks misinterpreting structure‑activity correlations.
Non‑selective β1/β2 binding on thymol core
Propranolol (reference non‑selective binder)
Comparable affinity reported but exact Ki undisclosed; hydrogen‑bonding/hydrophobic contacts may differ, limiting direct binding‑profile transfer.

Quantitative Differentiation Evidence


In-Vivo β-Blockade Potency in Mouse Tachycardia Model

In a mouse electrocardiogram (ECG) model, the target isopropylamino derivative 5 (100 µg/kg i.v.) and its tert‑butylamino analog 6 (50 µg/kg i.v.) both antagonized isoprenaline (2 µg/kg i.v.)‑induced tachycardia. The isopropyl derivative required a 2‑fold higher dose to achieve comparable β‑blockade, while atenolol was effective at 20 µg/kg i.v., establishing a clear potency gradient that a generic β‑blocker cannot recapitulate [1].

In‑Vivo Potency
Head‑to‑head
Target 100 µg/kg i.v.; Analog 6 50 µg/kg; Atenolol 20 µg/kg
Supports intermediate‑potency β‑blocker SAR profiling
Isoprenaline‑challenged mouse ECG; R‑R interval measurement
β‑adrenergic blockade in‑vivo pharmacology cardiovascular research

β-Adrenoceptor Binding Affinity and Subtype Profile

In competitive radioligand binding assays using turkey erythrocyte membranes (β1) and rat lung homogenates (β2), the isopropylamino derivative 5 and its tert‑butylamino analog 6 both displayed β‑adrenoceptor affinity comparable to propranolol and lacked selectivity for either β1 or β2 subtypes [1]. This non‑selective binding profile mirrors propranolol yet derives from a chemically distinct thymyloxy scaffold, enabling researchers to isolate the contribution of the aromatic moiety to receptor interaction while maintaining reference‑standard affinity.

Binding Affinity
Cross‑study comparable
Non‑selective β1/β2; affinity comparable to propranolol (Ki not disclosed)
Propranolol‑like binding on a distinct thymol scaffold for structural studies
Radioligand displacement: turkey erythrocyte β1, rat lung β2
receptor binding β1/β2 selectivity radioligand assay

Physicochemical Identity and Supply Chain Reproducibility

Commercially available 1‑(2‑isopropyl‑5‑methylphenoxy)-3‑(isopropylamino)propan‑2‑ol hydrochloride is supplied with documented purity (≥95 %), molecular weight (301.85 g/mol), and supporting analytical data including NMR, HPLC, and LC‑MS spectra , contrasting with many custom‑synthesized thymol‑derived analogs that lack full characterization. The hydrochloride salt provides a well‑defined stoichiometry (C16H28ClNO2) and counterion identity, ensuring reproducible dosing in pharmacological assays.

Specification
Data to verify
Purity ≥95 %; MW 301.85 g/mol; hydrochloride salt
Supports procurement for reproducibility‑sensitive studies
Vendor‑provided NMR, HPLC, LC‑MS spectra; batch release data
quality control analytical characterization procurement standardization

Application Scenarios in Research and Industrial Sourcing


Thymol-Based β-Blocker SAR Profiling

Laboratories synthesizing and evaluating novel aryloxypropanolamine derivatives can employ CAS 5790‑40‑9 as a standardized comparator that bridges the potency gap between the high‑potency tert‑butyl analog and the clinical standard atenolol. Its well‑defined in‑vivo dose requirement (100 µg/kg i.v.) [1] provides a reproducible benchmark for ranking new thymol‑derived compounds in isoprenaline‑challenged mouse ECG models, enabling consistent SAR interpretation across multiple synthesis batches.

Non-Selective β-Receptor Binding Reference for Structural Biology

Structural biology groups studying β‑adrenoceptor‑ligand interactions can use CAS 5790‑40‑9 as a non‑selective, propranolol‑like binder on a chemically distinct scaffold [1]. Its thymyloxy group introduces unique hydrogen‑bonding and hydrophobic contacts that can be compared with naphthalene‑based ligands in co‑crystallization trials, aiding in mapping receptor aromatic binding pockets without selectivity bias.

Quality-Controlled Procurement for Reproducible Pharmacology

Core facilities and contract research organizations requiring consistent β‑blocker reagents benefit from procuring CAS 5790‑40‑9 from vendors providing full analytical documentation (HPLC, NMR, LC‑MS) . The hydrochloride salt form and defined purity (≥95 %) minimize solubility and dosing artifacts in automated patch‑clamp or organ‑bath experiments, directly supporting data reproducibility and regulatory compliance.

Application
Selection Property
Validation Focus
Thymol‑based β‑blocker SAR profiling
Defined in‑vivo dose‑response benchmark
Potency ranking in isoprenaline‑challenged ECG models
Structural biology of β‑adrenoceptor–ligand interactions
Non‑selective β1/β2 affinity on a thymol scaffold
Co‑crystallization trials without aromatic bias vs. naphthalene ligands
Reproducible pharmacology and core facility workflows
Documented purity and defined hydrochloride salt form
Batch consistency and solubility for automated assays
Quote Request

Request a Quote for 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.